Centperazine
Overview
Description
Centperazine is a synthetic compound with the molecular formula C10H19N3O. It is known for its unique structure, which includes a pyrazino-pyrimidinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Centperazine typically involves the condensation of 1,2-diaminobenzene with appropriate carbon units, followed by cyclization reactions. One common method includes the reductive cyclization of diphenylamines or oxidative cyclization of 1,2-diaminobenzene . The reaction conditions often require the use of catalysts such as palladium and specific solvents to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve multistep synthesis processes that ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis. Additionally, the optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Centperazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Studied for its potential therapeutic effects, including antimicrobial and antitumor activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Centperazine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application, but common targets include enzymes involved in metabolic processes and receptors in the nervous system .
Comparison with Similar Compounds
Centperazine can be compared with other compounds that share a similar pyrazino-pyrimidinone core. Some of these compounds include:
Phenazine: Known for its antimicrobial and antitumor properties.
Clofazimine: Used as an antituberculosis agent.
Pyocyanin: A natural phenazine with remarkable pharmacological properties.
This compound stands out due to its unique structure and versatile applications, making it a valuable compound in both research and industrial settings.
Properties
IUPAC Name |
7-ethyl-2-methyl-1,3,4,8,9,9a-hexahydropyrazino[1,2-c]pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O/c1-3-12-5-4-9-8-11(2)6-7-13(9)10(12)14/h9H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIZRWPAYCUABD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2CN(CCN2C1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70948006 | |
Record name | 7-Ethyl-2-methyloctahydro-6H-pyrazino[1,2-c]pyrimidin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70948006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25143-13-9 | |
Record name | 7-Ethyloctahydro-2-methyl-6H-pyrazino[1,2-c]pyrimidin-6-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25143-13-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Centperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025143139 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Ethyl-2-methyloctahydro-6H-pyrazino[1,2-c]pyrimidin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70948006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the proposed mechanism of action for Centperazine's antifilarial activity?
A1: While the exact mechanism remains unclear, research suggests that this compound, like its analogue diethylcarbamazine (DEC), might exert its effects by modulating the immune system's response to microfilariae. Studies demonstrate that this compound enhances antibody-mediated cellular adherence to both sheathed and unsheathed microfilariae in vitro. [] This enhanced immune response could lead to the destruction of the microfilariae. Additionally, research indicates that this compound inhibits the uptake of 5-hydroxytryptamine (5-HT) by Litomosoides carinii, a filarial parasite. [, ] This inhibition might disrupt the parasite's neurotransmission and contribute to its demise. Further research is necessary to fully elucidate the specific molecular targets and downstream effects of this compound.
Q2: Does this compound affect the adult stages of filarial parasites?
A2: In vitro studies using Acanthocheilonema viteae, a rodent filarial parasite, showed that this compound was ineffective against adult worms even at concentrations as high as 1 mg/ml. [] This suggests that this compound might primarily target the microfilariae stage of the parasite.
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C10H19N3O, and its molecular weight is 197.28 g/mol. []
Q4: What is known about the absorption, distribution, metabolism, and excretion of this compound?
A5: Studies in rats revealed that after intravenous administration, this compound exhibits a rapid initial distribution phase followed by a slower elimination phase with a half-life of 4.4 hours. [] Tissue distribution studies indicated widespread distribution of the drug, with the highest concentration found in the brain. [] Approximately 83.5% of the administered dose was eliminated within 24 hours, primarily through urine (61.1%) and feces (21.3%). [] Further research is necessary to comprehensively characterize the PK/PD profile of this compound in humans.
Q5: What is the evidence for the antifilarial activity of this compound?
A6: In vitro studies demonstrated that this compound exhibits microfilaricidal and infective larvicidal activity against A. viteae. [] It effectively killed 100% of microfilariae and infective larvae at concentrations of 0.25 mg/ml and 0.0313 mg/ml, respectively. [] Animal studies using Mastomys natalensis infected with Brugia malayi showed that pretreatment with this compound did not prevent infection but resulted in a significantly higher recovery of adult worms compared to controls. [] This suggests a potential effect on worm viability or development. A double-blind clinical trial in humans with bancroftian filariasis indicated that while this compound was less effective than DEC in reducing microfilaraemia, it showed a comparable ability to prevent the recurrence of acute attacks and had a significantly lower incidence of side effects. []
Q6: What are the challenges associated with formulating this compound?
A8: Research highlights the need for developing sustained-release formulations of this compound. [] This is likely due to its relatively short half-life and the need to maintain therapeutic drug levels over an extended period for optimal efficacy against filarial infections. Studies explored the use of various excipients and coating materials to modulate the release kinetics of this compound from matrix tablets. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.